molecular formula C7H5ClF3NO B1304661 3-Chloro-4-(trifluoromethoxy)aniline CAS No. 64628-73-5

3-Chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1304661
CAS No.: 64628-73-5
M. Wt: 211.57 g/mol
InChI Key: ZPKUUNGPBSRPRM-UHFFFAOYSA-N
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Description

Significance as a Fluorinated Aromatic Amine in Chemical Synthesis

Fluorinated amines, including 3-Chloro-4-(trifluoromethoxy)aniline, are functional building blocks in high demand for organic synthesis. alfa-chemistry.com The introduction of fluorine into the amine structure significantly alters its fundamental properties; for instance, it weakens the basicity of the amine group while enhancing the metabolic stability of the resulting molecule. alfa-chemistry.com This modification is critical when designing compounds for biological applications, as it can prevent unwanted interactions or rapid degradation in vivo.

As a substituted aniline (B41778), this compound is a versatile precursor for a wide array of chemical transformations. The primary amine group can participate in numerous reactions, such as diazotization, acylation, and N-alkylation, allowing for its incorporation into larger, more complex molecular frameworks. The presence of the chloro and trifluoromethoxy groups on the aromatic ring directs the regioselectivity of further electrophilic aromatic substitution reactions, providing chemists with precise control over the synthesis of targeted derivatives. The stability and reactivity profile of this compound make it a valuable intermediate for constructing novel organic compounds.

Role in Medicinal Chemistry and Agrochemical Development Paradigms

The strategic use of fluorinated compounds is a cornerstone of modern drug discovery and agrochemical design, with a significant percentage of marketed products containing fluorine. nih.govnih.gov this compound serves as a key structural motif in the development of new bioactive agents due to the advantageous properties conferred by its fluorine-containing substituent. mdpi.comnbinno.com

In medicinal chemistry, the trifluoromethoxy (-OCF3) group is particularly valued for its ability to enhance several critical drug-like properties. nih.gov These include:

Increased Lipophilicity : The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution. nbinno.comnih.gov

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, particularly oxidative metabolism. nbinno.comresearchgate.net This can prolong the half-life of a drug, improving its therapeutic profile.

Modulation of Binding Affinity : The potent electron-withdrawing nature of the -OCF3 group can alter the electronic environment of the entire molecule, influencing how it interacts with biological targets like enzymes and receptors. mdpi.comnbinno.com This can lead to higher potency and selectivity.

Similarly, in the agrochemical sector, these same properties are leveraged to develop more effective and persistent pesticides, herbicides, and fungicides. rhhz.netresearchgate.net The enhanced stability of compounds derived from this compound can lead to longer-lasting crop protection. For example, related structures are found in various agrochemicals, highlighting the importance of the fluorinated aniline scaffold in this industry. rhhz.netnih.gov

Structural Features and Their Influence on Reactivity and Applications

The chemical behavior and utility of this compound are a direct consequence of its distinct structural components: the aromatic amine, the chloro substituent, and the trifluoromethoxy group.

Structural Feature Influence on Molecular Properties and Reactivity
Aromatic Amine (-NH2) Serves as the primary reactive site for building larger molecules through reactions like amide bond formation. Its basicity is reduced by the electron-withdrawing effects of the ring substituents. alfa-chemistry.com
Chloro Substituent (-Cl) Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. It can also participate in halogen bonding, a type of non-covalent interaction that can be important for binding to biological targets. chemrxiv.org
Trifluoromethoxy Group (-OCF3) A strongly lipophilic and powerfully electron-withdrawing group. nih.gov It enhances metabolic stability and membrane permeability. nbinno.com Its steric bulk and electronic effects are key for fine-tuning the biological activity of derivatives. mdpi.com

The trifluoromethoxy group is arguably the most influential feature of the molecule. Unlike a simple fluorine atom or a trifluoromethyl (-CF3) group, the -OCF3 group possesses a unique combination of electronic and steric properties. nih.gov It is a strong electron-withdrawing group through induction but can also act as a weak pi-donor due to the oxygen lone pairs, creating a complex electronic effect on the aromatic ring. This unique electronic profile, combined with its significant lipophilicity, makes it a "super-methyl" group in some contexts, offering a distinct alternative to more traditional substituents in molecular design. mdpi.comnih.gov

Overview of Current Research Trajectories

Current research involving this compound and related fluorinated building blocks is focused on their application in creating novel, high-value molecules. The synthetic strategy of using pre-functionalized building blocks remains a dominant approach in drug discovery and materials science. nih.gov

Research trajectories include:

Development of Novel Pharmaceuticals : Chemists are incorporating the this compound scaffold into new drug candidates across various therapeutic areas. For instance, the related 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is a known intermediate in the synthesis of the kinase inhibitor Lapatinib, used in cancer therapy, demonstrating the value of this substitution pattern. chemimpex.compharmaffiliates.com Research continues to explore similar structures for their potential as inhibitors of other protein kinases and enzymes.

Synthesis of Advanced Agrochemicals : The demand for more efficient and environmentally stable agrochemicals drives research into new molecular structures. The trifluoromethoxy group is increasingly important in this field, and building blocks like this compound are being used to synthesize next-generation herbicides and fungicides with improved efficacy and resistance management profiles. rhhz.net

Materials Science Applications : The unique properties of fluorinated compounds also make them attractive for materials science. The incorporation of the this compound moiety into polymers or other materials can enhance thermal and chemical resistance. chemimpex.com

The ongoing exploration of new synthetic methods to efficiently incorporate such fluorinated building blocks into complex molecules is also a significant area of research, aiming to streamline the development pipelines in both the pharmaceutical and agrochemical industries. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378742
Record name 3-Chloro-4-(trifluoromethoxy)aniline
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Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64628-73-5
Record name 3-Chloro-4-(trifluoromethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)aniline
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Synthetic Methodologies and Process Optimization for 3 Chloro 4 Trifluoromethoxy Aniline

Established Synthetic Routes to 3-Chloro-4-(trifluoromethoxy)aniline

The preparation of this compound can be approached through several established synthetic pathways. These routes typically involve the sequential introduction of the required functional groups onto a benzene (B151609) ring. The key transformations include the formation of the carbon-nitrogen bond to create the aniline (B41778) moiety, the introduction of the trifluoromethoxy group, and the regioselective halogenation of the aromatic ring.

Amination Strategies for Aryl Halides

One common approach to forming the aniline group is through the amination of a suitably substituted aryl halide. This can be achieved via classical methods or modern cross-coupling reactions.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the reaction of an aryl halide with an amine. In the context of this compound synthesis, a potential precursor would be 1,2-dichloro-4-(trifluoromethoxy)benzene, which could be reacted with an ammonia (B1221849) equivalent. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines with aryl halides under milder conditions. wikipedia.orgorganic-chemistry.org

Another established method is the Ullmann condensation, which utilizes a copper catalyst to promote the reaction between an aryl halide and an amine. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures and polar solvents, modern advancements have led to the development of more efficient catalytic systems. wikipedia.orgorganic-chemistry.org For instance, the coupling of an aniline with an aryl halide in a Goldberg variation of the Ullmann reaction can be catalyzed by systems formed from copper(I) iodide and ligands like phenanthroline. wikipedia.org

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group imparts unique properties to molecules, including increased lipophilicity and metabolic stability. Its introduction into an aromatic ring is a critical step in the synthesis of this compound.

A common strategy involves the transformation of a corresponding phenolic precursor. For example, 4-aminophenol (B1666318) can be converted to 4-(trifluoromethoxy)aniline. This transformation is a key step in building the target molecule. While specific reagents for the direct trifluoromethoxylation of anilines are available, a multi-step sequence starting from a more readily available precursor is often employed in industrial settings.

Another approach starts with a trifluoromethyl-containing precursor. For instance, the synthesis of sorafenib, a drug containing a trifluoromethyl group, involves the reaction of an aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. rsc.org While this introduces a trifluoromethyl (-CF3) rather than a trifluoromethoxy (-OCF3) group, it highlights the general strategies for incorporating fluorinated moieties.

Halogenation Techniques for Substituted Anilines

The regioselective chlorination of a substituted aniline is a crucial step in arriving at the final product structure. The directing effects of the existing substituents on the aromatic ring play a significant role in determining the position of chlorination.

A plausible and direct route to this compound involves the selective chlorination of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is para-directing, and the amino group is a strong ortho-, para-director. Therefore, direct chlorination would likely yield a mixture of products, with the potential for substitution at the positions ortho to the amino group. To achieve the desired 3-chloro substitution, which is ortho to the amino group and meta to the trifluoromethoxy group, specific reaction conditions and chlorinating agents are necessary.

Studies on the halogenation of anilines have explored various reagents and conditions to control regioselectivity. For instance, the use of copper(II) chloride in ionic liquids has been shown to achieve high yields for the para-chlorination of 2- and 3-substituted anilines. nih.govresearchgate.net While this specific example leads to para-substitution, it demonstrates the potential for tuning reaction conditions to favor a particular isomer. Other chlorinating agents like N-chlorosuccinimide (NCS) have also been employed for the chlorination of anilines, with the solvent playing a crucial role in the outcome of the reaction. tandfonline.comtandfonline.com

A more controlled approach involves the synthesis of the chlorinated nitroaromatic precursor, 3-chloro-4-(trifluoromethoxy)nitrobenzene, followed by reduction of the nitro group to an amine. This strategy circumvents the challenges of direct regioselective chlorination of the activated aniline ring.

Advanced Synthesis Techniques and Scalability Studies

To meet the increasing demand for this compound, research has focused on developing more efficient, safer, and scalable synthetic methods. Advanced techniques such as continuous flow synthesis and optimized catalytic hydrogenation are at the forefront of these efforts.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. researchgate.netrsc.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be common in halogenation and nitration reactions.

The application of continuous flow technology to the synthesis of anilines has been demonstrated. For example, a continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase in a packed-bed reactor has been developed. nih.govworktribe.com This method avoids the need for high-pressure hydrogen gas and precious-metal catalysts, offering a more sustainable approach. nih.gov

Flow chemistry is also well-suited for halogenation reactions. The use of microreactors allows for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and yields. researchgate.netrsc.org The ability to handle hazardous reagents like elemental halogens in a closed and controlled system significantly enhances the safety of the process. researchgate.net

Catalytic Hydrogenation for Amine Formation

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is a widely used method for this conversion due to its high efficiency and clean reaction profile. A common synthetic route to this compound involves the preparation of 3-chloro-4-(trifluoromethoxy)nitrobenzene, followed by its reduction.

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, especially when other reducible functional groups or halogen substituents are present in the molecule. Various catalysts based on noble metals such as palladium, platinum, and iridium, as well as non-noble metals like nickel and copper, have been investigated for the hydrogenation of functionalized nitroaromatics. acs.orgrsc.orgccspublishing.org.cnbohrium.comacs.org

For the selective hydrogenation of halogenated nitroaromatics, it is crucial to minimize hydrodehalogenation, a common side reaction. Research has shown that the catalyst support and the use of bimetallic nanoparticles can significantly influence the selectivity of the reaction. For example, supported gold nanoparticles have demonstrated high chemoselectivity for the reduction of a nitro group in the presence of other reducible functional groups. acs.org Similarly, iridium-based bimetallic nanocatalysts have shown enhanced catalytic activity and selectivity for the hydrogenation of various substituted nitroaromatics. acs.org The use of specific catalyst systems, such as Pt/Fe3O4, has enabled the highly selective hydrogenation of chloronitrobenzenes to their corresponding chloroanilines. rsc.org

The table below summarizes various catalytic systems used for the hydrogenation of substituted nitroaromatics, which are relevant to the synthesis of this compound.

CatalystSubstrateSelectivity to Corresponding Aniline (%)Reference
Pt-HHDMA/C4-Nitrotoluene100 acs.org
PV-Pd/C4-Chloronitrobenzene>99.9 ccspublishing.org.cn
IrNi/Al2O3Various substituted nitroaromaticsHigh acs.org
Pt/Fe3O4o-Chloronitrobenzene≥99.4 rsc.org
Au/Al2O3Substituted nitroaromaticsHigh acs.org

Phase-Transfer Catalysis in Synthesis

Phase-Transfer Catalysis (PTC) offers a powerful methodology for synthesizing complex organic molecules, particularly in reactions involving immiscible reactants. illinois.edu In the context of producing fluorinated anilines like this compound, PTC can be instrumental in facilitating reactions between an aqueous phase containing an inorganic reagent and an organic phase containing the substrate. This technique avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to increased reaction rates, higher yields, and milder reaction conditions. illinois.edu

The appeal of PTC lies in its operational simplicity and efficiency. It typically employs a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is soluble in both aqueous and organic phases. The catalyst transports a reactant anion from the aqueous phase to the organic phase, where it can react with the organic substrate.

For instance, in fluorination reactions relevant to the synthesis of precursors for this compound, a phase-transfer catalyst can transport the fluoride (B91410) anion (F⁻) from an aqueous solution of a salt like potassium fluoride into an organic solvent where the aromatic precursor is dissolved. google.com A proposed mechanism involves the lipophilic cation of the PTC pairing with the fluoride anion, making the "naked" fluoride more nucleophilic and reactive in the organic phase.

Common phase-transfer catalysts used in related syntheses include:

Quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide - TBAB)

Phosphonium salts (e.g., benzyl (B1604629) triphenylphosphonium bromide)

Crown ethers

Polyethylene glycols (PEGs) google.com

The choice of catalyst depends on the specific reactants and reaction conditions. The efficiency of the process is influenced by the catalyst's lipophilicity and its ability to facilitate the transfer of the desired anion across the phase boundary. While direct literature on the application of PTC for the final step in this compound synthesis is sparse, its principles are widely applied in the synthesis of fluorinated aromatic compounds, suggesting its high potential in this specific application. beilstein-journals.orgnih.gov

Comparison of Synthetic Efficiency and Yields Across Different Methodologies

The synthesis of this compound can be approached through several distinct routes. The efficiency and final yield of the product are highly dependent on the chosen methodology, starting materials, and reaction conditions. A comparison of prominent methods highlights these differences.

One common industrial approach involves the nucleophilic aromatic substitution reaction between 2-chloro-4-aminophenol and a trifluoromethoxy source like perfluoromethylvinyl ether. This reaction is typically conducted in an alkaline medium using a polar aprotic solvent such as dimethylformamide (DMF). smolecule.comgoogle.com Another documented method is a silver-mediated coupling reaction. smolecule.com

Below is a comparative overview of different synthetic methodologies.

Interactive Data Table: Comparison of Synthetic Methods

Methodology Starting Materials Key Reagents/Solvents Reaction Conditions Reported Yield
Nucleophilic Substitution 2-chloro-4-aminophenol, Perfluoromethylvinyl ether Potassium hydroxide, DMF 40°C, 4 hours ~60-70% smolecule.comgoogle.com
Nucleophilic Substitution 2-chloro-4-aminophenol, Trifluoromethyl trifluorovinyl ether Anhydrous DMF 80°C, 2-3 hours 50-60% (after purification) smolecule.com
Silver-Mediated Coupling 3-chloro-4-aminophenol derivative, Benzyne CF₃OAg, TBAT/THF 0°C 39% smolecule.com
Hydrogenation Reduction 3-chloro-4-fluoronitrobenzene (analogue synthesis) H₂, 1% Pt/C catalyst 50-100°C, 0.1-5 MPa >94% google.com

The data indicates that nucleophilic substitution methods provide moderate to good yields and are commonly employed in industrial settings. smolecule.comgoogle.com The silver-mediated route, while mechanistically interesting, results in a significantly lower yield. smolecule.com Although the hydrogenation of a nitro-precursor is shown for a structurally similar analogue (3-chloro-4-fluoroaniline), it demonstrates a high-yield pathway that, if applicable, could be highly efficient. google.com This method involves the reduction of a nitro group to an amine, a common and typically high-yielding transformation in aniline synthesis.

Optimization of Reaction Conditions for Industrial Viability

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction conditions to ensure economic viability, safety, and sustainability. For the production of this compound, several parameters are critical.

Temperature and Pressure: Reaction temperature is a crucial factor influencing both reaction rate and selectivity. For the nucleophilic substitution reaction using perfluoromethylvinyl ether, a relatively mild temperature of 40°C is reported, which is advantageous for industrial production as it reduces energy consumption and minimizes side reactions. google.com In contrast, another variation using trifluoromethyl trifluorovinyl ether requires a higher temperature of 80°C. smolecule.com In syntheses involving gaseous reagents like ammonia for related aniline compounds, high pressure (8–10 MPa) and temperature (150°C) may be necessary to achieve a reasonable reaction rate, requiring specialized high-pressure reactors. google.com

Solvent and Catalyst: The choice of solvent is critical for reaction efficiency and environmental impact. Dimethylformamide (DMF) is an effective solvent for the nucleophilic substitution route but poses environmental and health concerns. smolecule.comgoogle.com Optimization for industrial viability would explore greener solvent alternatives or solvent-free conditions. Catalyst selection and loading are also key. In hydrogenation reactions, the ratio of substrate to catalyst (e.g., 1% Pt/C) is optimized to maximize conversion while minimizing cost. google.com For processes using phase-transfer catalysts, optimizing the catalyst concentration is essential to balance reaction speed with the cost and difficulty of removing the catalyst from the final product. google.com

Reaction Time: Minimizing reaction time directly translates to increased plant throughput and reduced operational costs. The documented syntheses report reaction times ranging from 2 to 12 hours. smolecule.comgoogle.com Process optimization would involve detailed kinetic studies to determine the minimum time required to achieve maximum conversion, often monitored in real-time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com

Reagent Stoichiometry and Work-up: Adjusting the molar ratio of reactants is a common optimization strategy. For example, using a slight excess of the fluorinating agent can drive the reaction to completion. The purification process (work-up) is also a major consideration. Industrial processes favor methods that minimize complex purification steps like column chromatography, instead opting for crystallization, distillation, or simple extraction to isolate the final product in high purity. google.com The goal is to develop a robust process that consistently delivers a high yield of a high-purity product with minimal waste and operational cost.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

The directing effects of the substituents on the 3-chloro-4-(trifluoromethoxy)aniline ring are crucial for predicting the outcome of EAS reactions.

Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. It is a strong ortho-, para-director.

Chloro Group (-Cl): Situated at C3, the chloro group is deactivating due to its inductive electron withdrawal. Like the -OCF₃ group, it possesses lone pairs that can engage in resonance, making it an ortho-, para-director relative to its own position (directing to C2, C4, and C6).

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For anilines, the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a powerful deactivating group and a meta-director. To avoid this, nitration of anilines is often carried out after protecting the amino group, for instance, by acetylation to form an acetanilide.

In the case of the related N-acetyl-4-(trifluoromethoxy)aniline, nitration occurs at the 3-position, which is ortho to the trifluoromethoxy group and meta to the activating N-acetyl group. beilstein-journals.orgnih.gov For this compound, after protection of the amino group, the primary directing influence would be the N-acetyl group, an ortho-, para-director. The potential sites for nitration would be C2, C5, and C6.

PositionInfluence of -NHAc (at C1)Influence of -Cl (at C3)Influence of -OCF₃ (at C4)Predicted Outcome
C2 Ortho (favorable)Ortho (favorable)Meta (neutral)Possible, but sterically hindered
C5 Meta (unfavorable)Meta (unfavorable)Ortho (favorable)Likely major product
C6 Ortho (favorable)Para (favorable)Meta (neutral)Possible product

Given the strong directing effect of the trifluoromethoxy group to its ortho position and the combined directing influence of the other groups, substitution at the C5 position is a highly probable outcome.

Halogenation: The direct halogenation of anilines with reagents like Br₂ or Cl₂ can be vigorous and may lead to poly-substitution. orgsyn.org Milder conditions and reagents are often employed to achieve controlled monohalogenation. beilstein-journals.org For this compound, the powerful activating effect of the amino group would direct incoming halogens (e.g., bromine or another chlorine) to the C2 and C6 positions. The regioselectivity would be similar to that discussed for nitration, with potential for substitution at C2, C5, and C6, depending on the reaction conditions and the specific halogenating agent used.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring, usually with fuming sulfuric acid. Similar to nitration, the highly acidic conditions can protonate the amine. The sulfonation of (trifluoromethoxy)benzene (B1346884) shows a pronounced preference for para-substitution. nih.gov In this compound, the directing influences would again point towards substitution at positions ortho to the strongly activating amino group (C2 and C6).

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group at C3 is attached to an sp²-hybridized carbon of the benzene (B151609) ring. Aryl halides are generally unreactive toward nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the halogen. In this compound, the powerful electron-withdrawing trifluoromethoxy group is para to the chloro substituent, which enhances the electrophilicity of the C3 carbon and facilitates nucleophilic attack.

Aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, to form new carbon-carbon bonds. researchgate.netnih.gov Although aryl chlorides are less reactive than the corresponding bromides and iodides, specialized ligands and reaction conditions can facilitate their oxidative addition to the palladium catalyst. nih.govmdpi.com

The electron-deficient nature of the aromatic ring in this compound makes the C-Cl bond susceptible to oxidative addition, a key step in the catalytic cycle of cross-coupling reactions. This allows for the synthesis of a variety of biaryl compounds and other derivatives.

Table of Potential Cross-Coupling Reactions:

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Resulting Bond
Suzuki Coupling Organoboron compound (e.g., Ar-B(OH)₂) Pd(OAc)₂ / XPhos C-C
Stille Coupling Organotin compound (e.g., Ar-SnBu₃) Pd(PPh₃)₄ C-C
Hiyama Coupling Organosilicon compound (e.g., Ar-Si(OR)₃) Pd(OAc)₂ / XPhos C-C

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | C-N |

The formation of aryl ethers and thioethers from this compound involves the nucleophilic displacement of the chloride by an alkoxide (RO⁻) or a thiolate (RS⁻), respectively. These transformations often require metal catalysis, typically with copper (Ullmann condensation) or palladium (Buchwald-Hartwig type coupling), to proceed efficiently. acsgcipr.org

Aryl Ether Formation: The reaction with phenols or alcohols in the presence of a base and a copper or palladium catalyst can yield diaryl ethers or alkyl aryl ethers. For instance, the intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is used in the synthesis of the pharmaceutical Lapatinib, demonstrating the feasibility of ether formation at this position. pharmaffiliates.com

Aryl Thioether Formation: Similarly, coupling with thiols (R-SH) or their corresponding thiolates under catalytic conditions provides access to a range of aryl thioethers. organic-chemistry.org The electron-poor nature of the aryl ring in this compound facilitates these C-S bond-forming reactions. magtech.com.cnnih.gov

Transformations of the Amine Functional Group

The amine functional group in this compound is a primary site of reactivity, readily undergoing a variety of chemical transformations that are fundamental to its utility in organic synthesis.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, readily attacking acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation Reactions: this compound reacts with acylating agents such as acid chlorides and anhydrides to furnish the corresponding N-aryl amides. A typical example is the reaction with acetic anhydride (B1165640) to produce N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., acetate (B1210297) or chloride) yields the final amide product. This transformation is often carried out in the presence of a base to neutralize the acidic byproduct.

Sulfonylation Reactions: Similarly, sulfonylation of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide, N-(3-chloro-4-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Recent advancements have explored visible-light-mediated sulfonylation of anilines, which can proceed via a radical pathway. nih.gov However, for an electron-deficient aniline like this compound, the classical nucleophilic substitution pathway is more commonly employed.

Table 1: Examples of Acylation and Sulfonylation Reactions

ReactantReagentProductReaction Type
This compoundAcetic anhydrideN-(3-chloro-4-(trifluoromethoxy)phenyl)acetamideAcylation
This compoundBenzoyl chlorideN-(3-chloro-4-(trifluoromethoxy)phenyl)benzamideAcylation
This compoundp-Toluenesulfonyl chlorideN-(3-chloro-4-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamideSulfonylation

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for its conversion into a versatile diazonium salt. This process, known as diazotization, involves the reaction of the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.com The presence of electron-withdrawing groups, such as the chloro and trifluoromethoxy substituents in the target molecule, can make diazotization more challenging by decreasing the basicity of the amine. doubtnut.comcareers360.com

The resulting 3-chloro-4-(trifluoromethoxy)benzenediazonium chloride is a highly useful intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.org In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often a halide or cyanide, in the presence of a copper(I) salt catalyst. wikipedia.org This provides a powerful method for introducing a range of functional groups onto the aromatic ring that are not easily accessible through direct electrophilic aromatic substitution.

Examples of Subsequent Transformations:

Halogenation: Reaction with CuCl or CuBr introduces a chlorine or bromine atom, respectively.

Cyanation: Treatment with CuCN yields the corresponding benzonitrile.

Hydroxylation: Reaction with water at elevated temperatures can produce the corresponding phenol.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.org The aryl radical then abstracts a halogen or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Oxidation and Reduction Pathways of this compound

Oxidation Pathways: The oxidation of anilines can be complex, often leading to a mixture of products including nitrosobenzenes, nitrobenzenes, and polymeric materials. tsijournals.com The specific oxidation products of this compound are not extensively detailed in the available literature. However, the presence of electron-withdrawing groups generally makes the aniline less susceptible to oxidation compared to aniline itself. tsijournals.com Anodic oxidation of substituted anilines has been shown to proceed via the formation of a dication intermediate, which can then react with water to form hydroxyanilines or couple with the parent molecule to form diphenylamine (B1679370) derivatives. tsijournals.com

Reduction Pathways: this compound is typically synthesized via the reduction of the corresponding nitro compound, 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also commonly employed for the reduction of nitroaromatics to anilines. Recent advancements have focused on more environmentally benign methods, such as electrocatalytic reduction. acs.org

Influence of the Trifluoromethoxy Group on Aromatic Reactivity and Stability

The trifluoromethoxy (-OCF₃) group exerts a significant influence on the reactivity and stability of the aromatic ring in this compound.

Steric Effects: The trifluoromethoxy group is bulkier than a methoxy (B1213986) group, which can influence the regioselectivity of reactions by sterically hindering the ortho positions.

Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to the high thermal and chemical stability of the molecule. beilstein-journals.org This stability is a desirable property in many applications. The electron-withdrawing nature of the -OCF₃ group also lowers the pKa of the anilinium ion, making this compound a weaker base than aniline itself. afit.edujournaleras.com

Table 2: Summary of the Influence of the Trifluoromethoxy Group

PropertyInfluence of -OCF₃ Group
Aromatic Reactivity Deactivates the ring towards electrophilic substitution.
Directing Effect The amino group is the dominant ortho-, para-director.
Basicity Decreases the basicity of the amine.
Stability Increases thermal and chemical stability.

Applications of 3 Chloro 4 Trifluoromethoxy Aniline As a Chemical Building Block

Application in Pharmaceutical and Medicinal Chemistry

The structural motifs present in 3-chloro-4-(trifluoromethoxy)aniline make it a valuable starting material in the design and synthesis of novel therapeutic agents. The presence of the trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Precursors for Drug Discovery and Development

This compound serves as a crucial precursor in the development of complex pharmaceutical compounds. Its reactive amine group allows for a variety of chemical transformations, enabling its incorporation into a wide range of molecular scaffolds. While direct applications of this specific molecule are detailed throughout this article, it is important to note that structurally similar anilines are also pivotal in the synthesis of numerous drugs. For instance, the closely related compound, 4-chloro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of several multi-kinase inhibitors used in oncology.

Synthesis of Enzyme Inhibitors (e.g., 17β-HSD10)

While direct evidence linking this compound to the synthesis of 17β-HSD10 inhibitors is not extensively documented in publicly available research, the broader class of substituted anilines is integral to the development of various enzyme inhibitors. 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme that has been identified as a potential therapeutic target for Alzheimer's disease. Research into inhibitors for this enzyme often involves the synthesis of molecules with complex aromatic portions, a role for which aniline (B41778) derivatives are well-suited. For example, novel benzothiazole-based inhibitors of 17β-HSD10 have been developed, and their synthesis can involve various aniline precursors to build the core structures necessary for inhibitory activity. nih.gov

Development of Kinase Inhibitors

The development of kinase inhibitors is a cornerstone of modern cancer therapy. Structurally related compounds to this compound are instrumental in the synthesis of potent kinase inhibitors. A prominent example is the synthesis of Sorafenib and Regorafenib, both of which are multi-kinase inhibitors used in the treatment of various cancers. The synthesis of these drugs utilizes 4-chloro-3-(trifluoromethyl)aniline, a compound that shares the chloro and trifluoro-group substitution pattern. This aniline derivative is a key building block for constructing the urea (B33335) linkage that is characteristic of these drugs and essential for their biological activity.

The general synthetic approach for these types of kinase inhibitors involves the reaction of an isocyanate, derived from the substituted aniline, with an appropriate amine-containing fragment. This modular synthesis allows for the creation of a library of potential drug candidates.

Table 1: Kinase Inhibitors Synthesized from a Structurally Similar Aniline

Drug Target Kinases Therapeutic Use Aniline Precursor
Sorafenib RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3 Advanced renal cell carcinoma, unresectable hepatocellular carcinoma 4-chloro-3-(trifluoromethyl)aniline

Role in Developing Compounds with Anti-Cancer Properties

The incorporation of halogen and trifluoromethyl or trifluoromethoxy groups into organic molecules is a well-established strategy in the design of anti-cancer agents. These substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. While specific anti-cancer compounds derived directly from this compound are not widely reported, the utility of its structural analogue, 4-chloro-3-(trifluoromethyl)aniline, in the synthesis of Sorafenib and Regorafenib underscores the potential of this class of compounds in oncology. The chloro and trifluoromethyl substituents in these drugs are crucial for their potent inhibitory activity against a range of kinases involved in tumor progression and angiogenesis.

Application in Agrochemical Chemistry

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry for the synthesis of pesticides, including insecticides and fungicides.

Intermediates for Pesticide Synthesis (e.g., Novaluron)

In the synthesis of the insecticide Novaluron, a structurally very similar compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline, serves as a key intermediate. Novaluron is an insect growth regulator that inhibits chitin (B13524) synthesis. The synthesis involves the reaction of this aniline derivative with 2,6-difluorobenzoyl isocyanate to form the final benzoylphenyl urea structure. Although not the exact molecule of focus, this example highlights the importance of halogenated and trifluoromethoxy-substituted anilines as building blocks for modern pesticides. The specific substitutions on the aniline ring are critical for the biological activity and selectivity of the resulting pesticide. The general importance of fluorinated anilines as intermediates in the production of various agrochemicals is well-recognized in the industry.

Table 2: Compounds Mentioned in this Article

Compound Name CAS Number
This compound 64628-73-5
4-chloro-3-(trifluoromethyl)aniline 445-13-6
Novaluron 116714-46-6
Sorafenib 284461-73-0
Regorafenib 755037-03-7
2,6-difluorobenzoyl isocyanate 69433-28-9

Development of Herbicides and Insecticides

This compound serves as a crucial intermediate in the synthesis of a variety of agrochemicals, particularly herbicides and insecticides. The presence of the trifluoromethoxy (-OCF3) group is of particular importance in the design of modern pesticides. This group can enhance the metabolic stability and lipophilicity of the final product, which in turn can lead to improved efficacy and bioavailability.

While specific commercial pesticides listing this compound as a direct precursor are not extensively documented in publicly available literature, the broader class of trifluoromethoxylated anilines is prevalent in the agrochemical industry. For instance, derivatives of trifluoromethoxy aniline are key components in the synthesis of certain modern insecticides, where the unique electronic properties of the trifluoromethoxy group contribute to the molecule's ability to interact with its biological target.

The synthesis of novel herbicidal compounds often involves the use of fluorinated intermediates like this compound. The aniline functional group provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures aimed at discovering new modes of action or overcoming weed resistance.

Structure-Activity Relationships in Crop Protection Agents

The development of effective herbicides and insecticides relies heavily on understanding the structure-activity relationships (SAR) of candidate molecules. SAR studies investigate how the chemical structure of a compound influences its biological activity. In the context of crop protection agents derived from this compound, the interplay between the chlorine atom, the trifluoromethoxy group, and the substitution pattern on the aniline ring is critical.

The trifluoromethoxy group is known to be a strong electron-withdrawing group, which can significantly influence the electronic environment of the entire molecule. This, in turn, affects how the molecule binds to target enzymes or receptors in pests. For example, in some classes of insecticides, the presence and position of fluorinated groups like -OCF3 are directly correlated with insecticidal potency.

Furthermore, the lipophilicity imparted by the trifluoromethoxy group can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects, leading to improved performance. SAR studies on related fluorinated agrochemicals have shown that even small changes to the structure, such as the position of the halogen atoms or the nature of other substituents, can lead to dramatic differences in efficacy and crop selectivity.

Application in Materials Science

The unique properties conferred by the trifluoromethoxy group also make this compound an attractive building block in materials science for the creation of high-performance polymers and advanced materials.

Synthesis of Novel Polymers and Specialty Chemicals

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer in the synthesis of various specialty polymers, such as polyimides.

The incorporation of the trifluoromethoxy group into the polymer backbone can lead to materials with a low dielectric constant, which is a highly desirable property for applications in microelectronics. Furthermore, the fluorine content can enhance the solubility of these polymers in organic solvents, facilitating their processing and application. Research into polyimides derived from fluorinated diamines has demonstrated that these materials often exhibit a combination of excellent thermal stability and good processability, making them suitable for demanding applications in the aerospace and electronics industries.

The general synthetic route to these polymers often involves the polycondensation of a diamine, such as this compound, with a dianhydride. The properties of the resulting polyimide can be fine-tuned by careful selection of the co-monomers.

PropertyTypical Value for Fluorinated Polyimides
Glass Transition Temperature (Tg)High
Thermal StabilityExcellent
Dielectric ConstantLow
SolubilityImproved in organic solvents

Development of Coatings and Advanced Materials

The low surface energy associated with fluorinated compounds is a key attribute in the development of advanced coatings. While specific coatings formulated directly from this compound are not widely reported, the principles of fluorine chemistry suggest its potential utility in this area.

Polymers and materials incorporating the trifluoromethoxy group can exhibit hydrophobic and oleophobic properties, leading to surfaces that are water-repellent and easy to clean. These characteristics are highly sought after for applications such as anti-fouling coatings for marine applications, stain-resistant finishes for textiles, and protective coatings for architectural surfaces.

The chemical inertness provided by the strong carbon-fluorine bonds in the trifluoromethoxy group can also contribute to the durability and weather resistance of coatings, protecting the underlying substrate from environmental degradation.

Broader Applications in Organic Synthesis

Beyond its use in specific industrial applications, this compound is a versatile reagent in broader organic synthesis.

Ligand Design in Catalysis

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The electronic properties of ligands can be fine-tuned by the introduction of specific functional groups. The electron-withdrawing nature of the trifluoromethoxy group in this compound can be exploited in the synthesis of novel ligands.

While the direct application of this compound in commercially significant catalytic systems is not extensively documented, its potential as a precursor for ligand synthesis is noteworthy. For example, the aniline group can be readily transformed into other functional groups, such as Schiff bases or phosphines, which are common coordinating groups in transition metal catalysis. By incorporating the 3-chloro-4-(trifluoromethoxy)phenyl moiety into a ligand scaffold, chemists can modulate the electronic environment of the metal center, potentially leading to catalysts with enhanced performance in various organic transformations.

2 Fine Chemical Synthesis

This compound serves as a crucial chemical building block in the synthesis of a variety of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors. Its distinct substitution pattern, featuring a trifluoromethoxy group and a chlorine atom on the aniline ring, imparts unique properties to the final products, influencing their biological activity and physicochemical characteristics. The reactivity of the primary amine group allows for a range of chemical transformations, making it a versatile intermediate in the assembly of more intricate molecular architectures.

One of the primary applications of this compound is in the synthesis of substituted ureas, a class of compounds well-recognized for their broad-spectrum biological activities. Specifically, this compound and its close analogues are key precursors for certain insect growth regulators. These aniline derivatives can be reacted with substituted benzoyl isocyanates to form N-benzoyl-N'-(substituted phenyl)ureas. This reaction is a cornerstone in the production of several modern insecticides.

An illustrative example of this application is found in the synthesis of Novaluron and its analogues. A patent discloses a method where a structurally similar compound, 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, is reacted with 2,6-difluorobenzoyl isocyanate. google.com This condensation reaction yields a complex urea derivative, demonstrating the utility of the substituted aniline as a nucleophile that attacks the electrophilic isocyanate carbon. The resulting product belongs to the benzoylphenylurea (B10832687) class of insecticides, which act by inhibiting chitin synthesis in insects, thereby disrupting their growth and development.

The reaction conditions for such syntheses are typically well-defined, often involving a polar aprotic solvent and controlled temperatures to ensure high yield and purity of the final product. The table below summarizes the details of a representative synthesis based on the patent literature. google.com

Table 1: Synthesis of a Novaluron Analogue

Reactant 1 Reactant 2 Solvent Temperature Product Yield
3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline 2,6-difluorobenzoyl isocyanate 1,2-dichloroethane -5°C to 10°C 85%

This research highlights the strategic importance of this compound and related structures in constructing bioactive molecules for the fine chemical industry. The trifluoromethoxy group, in particular, is often incorporated into agrochemicals and pharmaceuticals to enhance properties such as metabolic stability and lipophilicity, which can lead to improved efficacy and bioavailability.

Computational Chemistry and Spectroscopic Characterization of 3 Chloro 4 Trifluoromethoxy Aniline

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. By utilizing functionals such as B3LYP combined with appropriate basis sets like 6-311++G(d,p), it is possible to accurately predict molecular geometries, energies, and various electronic properties, providing insights that are often complementary to experimental data.

Of particular conformational significance is the trifluoromethoxy group. Unlike the related methoxy (B1213986) (-OCH₃) group, which often favors a planar conformation with the phenyl ring to maximize π-conjugation, the -OCF₃ group exhibits a distinct preference. Computational and experimental studies on trifluoromethoxybenzene and its derivatives have shown that the most stable conformation is one where the C(aryl)-O-C bond plane is perpendicular (orthogonal) to the plane of the benzene (B151609) ring. This preference is attributed to steric interactions between the bulky trifluoromethyl group and the ortho-hydrogens of the benzene ring, as well as electronic effects involving the oxygen lone pairs and the ring orbitals. Therefore, the ground-state structure of 3-Chloro-4-(trifluoromethoxy)aniline is predicted to adopt this orthogonal conformation for the -OCF₃ substituent.

Illustrative Calculated Geometric Parameters for a Similar Aniline (B41778) Derivative (3-Chloro-4-fluoroaniline)

Disclaimer: The following data is for 3-Chloro-4-fluoroaniline (B193440), a structurally similar compound, and is provided as a representative example of typical DFT calculation results.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-Cl1.74 Å
C-F1.35 Å
C-N1.40 Å
C-C (avg)1.39 Å
Bond AngleC-C-Cl119.5°
C-C-F119.8°
C-C-N120.5°

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In the MEP surface of this compound, distinct regions of positive and negative potential are expected. The most negative potential (typically colored red) is anticipated to be localized on the electronegative oxygen and fluorine atoms of the trifluoromethoxy group, as well as on the nitrogen atom of the amino group due to its lone pair of electrons. These regions indicate the most probable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino group and the benzene ring, signifying sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine and trifluoromethoxy groups is expected to influence the potential distribution across the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically on the π-system of the benzene ring and the lone pair of the nitrogen atom, reflecting its electron-donating character. The LUMO, on the other hand, is likely distributed over the aromatic ring and the electron-withdrawing substituents. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is critical for understanding intramolecular charge transfer (ICT) processes, where electronic excitation leads to a redistribution of electron density from the donor part (aniline) to the acceptor part of the molecule.

Illustrative FMO Energies for a Similar Aniline Derivative (3-Chloro-4-fluoroaniline)

Disclaimer: The following data is for 3-Chloro-4-fluoroaniline, a structurally similar compound, and is provided as a representative example of typical DFT calculation results.

ParameterEnergy (eV)
HOMO-5.85 eV
LUMO-0.95 eV
Energy Gap (ΔE)4.90 eV

Natural Bond Orbital (NBO) analysis is employed to study hyperconjugative interactions, which involve charge delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory.

Illustrative NBO Analysis for a Similar Aniline Derivative (3-Chloro-4-fluoroaniline)

Disclaimer: The following data is for 3-Chloro-4-fluoroaniline, a structurally similar compound, and is provided as a representative example of typical DFT calculation results.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C1-C6)45.2
n(N)π(C2-C3)2.5
n(Cl)σ(C2-C3)1.8
n(F)σ(C4-C5)1.5

Vibrational Spectroscopic Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. DFT calculations are used to compute the harmonic vibrational frequencies, which, when appropriately scaled, typically show excellent agreement with experimental data. This combined approach allows for a confident assignment of the observed spectral bands.

Key expected vibrational modes include:

N-H Vibrations: The amino group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) modes are expected around 1600-1650 cm⁻¹.

Aromatic C-H and C-C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C-C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region.

C-O and C-F Vibrations: The C-O-C stretching of the trifluoromethoxy group and the strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibration is generally observed as a strong band in the lower frequency region of the spectrum, often between 600-800 cm⁻¹.

By comparing the calculated (scaled) frequencies with the experimentally recorded FT-IR spectrum, each band can be assigned to a specific vibrational motion within the molecule, confirming the computed geometry and providing a detailed spectroscopic signature.

Illustrative FT-IR Vibrational Frequencies for a Similar Aniline Derivative (3-Chloro-4-fluoroaniline)

Disclaimer: The following data is for 3-Chloro-4-fluoroaniline, a structurally similar compound, and is provided as a representative example of typical DFT calculation results.

AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch34853480
N-H Symmetric Stretch33953390
Aromatic C-H Stretch30603065
N-H Scissoring16251620
Aromatic C=C Stretch15101512
C-N Stretch12851288
C-F Stretch12201225
C-Cl Stretch750755

Fourier Transform-Raman (FT-Raman) Spectroscopy Studies

Fourier Transform-Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. It provides detailed information about the molecular structure and chemical bonding. In a typical FT-Raman experiment, a near-infrared (NIR) laser is used to excite the sample, and the scattered radiation is collected and analyzed. The resulting spectrum consists of a series of bands, each corresponding to a specific vibrational mode of the molecule.

A hypothetical FT-Raman data table for this compound, based on known group frequencies, is presented below.

Raman Shift (cm⁻¹)IntensityAssignment
~3450WeakN-H asymmetric stretching
~3350WeakN-H symmetric stretching
~3100-3000MediumAromatic C-H stretching
~1620StrongPhenyl ring C-C stretching
~1580MediumPhenyl ring C-C stretching
~1300StrongC-N stretching
~1250Very StrongC-F stretching (trifluoromethoxy group)
~1150StrongO-CF₃ stretching
~830MediumC-Cl stretching
~700-500MediumPhenyl ring deformations

This table is illustrative and based on general group frequencies. Actual experimental values may vary.

Assignment of Fundamental Vibrations and Group Frequencies

The assignment of fundamental vibrations in the FT-Raman spectrum of this compound involves correlating the observed bands with specific molecular motions. This is often accomplished through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the assignment of complex spectra.

The vibrational modes of this compound can be categorized into several groups:

Amino Group Vibrations: The NH₂ group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. Scissoring, rocking, wagging, and twisting modes of the NH₂ group appear at lower frequencies.

Aromatic Ring Vibrations: The phenyl ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C-C stretching modes in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also observed at lower wavenumbers.

Substituent Vibrations: The chloro (Cl) and trifluoromethoxy (OCF₃) groups have their own characteristic vibrations. The C-Cl stretching vibration is typically found in the 600-850 cm⁻¹ range. The trifluoromethoxy group is expected to show strong absorptions corresponding to C-F and O-CF₃ stretching modes.

A detailed vibrational assignment is crucial for a complete understanding of the molecular dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The absorption of electromagnetic radiation at a specific frequency (the resonance frequency) causes a transition between these states. The chemical environment of a nucleus influences its resonance frequency, providing valuable information about the molecular structure.

For this compound, ¹H NMR and ¹³C NMR would be the most informative techniques.

¹H NMR: The ¹H NMR spectrum would show signals for the aromatic protons and the amino protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would provide information about their relative positions on the phenyl ring. The protons of the NH₂ group would typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the carbon skeleton. The carbon attached to the electron-withdrawing trifluoromethoxy group would be expected to appear at a downfield chemical shift.

While specific NMR data for this compound is not available in the provided search results, a predicted ¹H NMR data table is presented for illustrative purposes.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2d1HAromatic H
~7.0dd1HAromatic H
~6.8d1HAromatic H
~4.0br s2HNH₂

This table is a hypothetical prediction. Actual experimental values may differ.

Theoretical Prediction of Chemical Reactivity Descriptors

Computational chemistry, particularly DFT, allows for the prediction of various chemical reactivity descriptors that provide insights into the reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Global Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2, it describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

A hypothetical table of calculated reactivity descriptors for this compound is provided below.

ParameterValue (eV)
E(HOMO)-5.8
E(LUMO)-1.2
HOMO-LUMO Gap (ΔE)4.6
Ionization Potential (I)5.8
Electron Affinity (A)1.2
Global Hardness (η)2.3
Chemical Potential (μ)-3.5
Electrophilicity Index (ω)2.66

These values are illustrative and would require specific DFT calculations for accurate determination.

Biological and Biochemical Activity Derived from 3 Chloro 4 Trifluoromethoxy Aniline Scaffolds

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives built upon aniline (B41778) scaffolds similar to 3-chloro-4-(trifluoromethoxy)aniline, SAR studies have revealed critical insights into the role of various substituents in modulating potency and selectivity.

Research on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has shown that the nature of substituents on the aniline ring significantly impacts antimicrobial efficacy. While a simple phenyl aniline derivative showed weak activity, the addition of hydrophobic alkyl groups markedly increased activity against Gram-positive bacteria. nih.gov Conversely, adding a methoxy (B1213986) substituent nearly abolished the biological effect. nih.gov This highlights the importance of lipophilicity and steric factors in the design of active compounds.

In another study focusing on pyrimidine (B1678525) derivatives designed as kinase inhibitors, the core structure of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] was maintained while substitutions were made at the 6-position of the pyrimidine ring. nih.gov The introduction of groups capable of forming hydrogen bonds and other specific interactions, such as acrylamido, cyanoacetamido, and aminopyrimidinylamino moieties, led to significant inhibition of EGFR and ErbB-2 kinases. nih.gov This demonstrates that while the core aniline scaffold provides a crucial binding foundation, peripheral modifications are key to achieving high-potency enzyme inhibition.

Table 1: SAR of N-(Trifluoromethyl)phenyl Pyrazole Derivatives Against Gram-Positive Bacteria Data derived from studies on related aniline scaffolds.

Base Scaffold Substitution on Aniline Ring Relative Antimicrobial Activity Reference
Phenyl Aniline None Weak nih.gov
Phenyl Aniline tert-Butyl High (MIC as low as 1.56 µg/mL) nih.gov
Phenyl Aniline Methoxy Almost Inactive nih.gov
Phenyl Aniline Phenoxy High (MIC 1.56–3.12 µg/mL) nih.gov
Phenyl Aniline Chloro/Fluoro High (MIC as low as 1.56 µg/mL) nih.gov

Interaction with Cellular Targets: General Principles of Enzyme and Receptor Modulation

Derivatives of substituted anilines, including the this compound scaffold, are integral to the development of molecules that modulate the activity of enzymes and receptors. The aniline moiety provides a versatile anchor point for building larger structures capable of fitting into the binding pockets of specific biological targets.

Enzyme Inhibition: A prominent application of this scaffold is in the design of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. Derivatives of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), a structurally similar compound, have been synthesized as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov These molecules typically function as ATP-competitive inhibitors, where the substituted aniline portion occupies the adenine-binding region of the kinase's active site. The specific substitutions on the aniline ring are crucial for establishing precise interactions, such as hydrogen bonds and hydrophobic contacts, that determine the inhibitor's potency and selectivity. nih.gov

Receptor Modulation: In silico studies on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which share the chloro-fluoro-aniline pattern, have identified them as potential inhibitors of Monoamine Oxidase-B (MAO-B). asiapharmaceutics.info MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576), and its inhibition is a therapeutic strategy for Parkinson's disease. asiapharmaceutics.info Molecular docking studies showed that these derivatives exhibit strong binding affinities to the MAO-B enzyme, suggesting their potential to modulate its activity and increase dopamine levels in the brain. asiapharmaceutics.info

Environmental Fate and Degradation Pathways of 3 Chloro 4 Trifluoromethoxy Aniline and Its Derivatives

Degradation under Environmental Conditions

The degradation of 3-Chloro-4-(trifluoromethoxy)aniline in the environment is governed by both abiotic and biotic processes. Abiotic pathways include hydrolysis and photolysis, which involve reactions with water and degradation by sunlight, respectively.

Specific experimental data on the hydrolytic stability of this compound is not extensively documented in publicly available literature. However, the stability of the molecule to hydrolysis can be inferred from the chemical nature of its constituent functional groups.

The trifluoromethoxy (-OCF₃) group is generally considered to be highly stable and resistant to cleavage due to the high strength of the carbon-fluorine bonds. Studies on related compounds, such as 4-trifluoromethoxyaniline, have shown this group to be metabolically stable with no evidence of O-detrifluoromethylation. nih.gov Similarly, the chloro-substituent on the aromatic ring is typically stable and not readily displaced by water under neutral pH conditions found in most environmental settings.

Functional GroupExpected Hydrolytic StabilityRationale
Aryl-ClHighStrong bond, resistant to nucleophilic attack by water under ambient conditions.
Aryl-OCF₃Very HighHigh strength of C-F bonds and stability of the trifluoromethoxy group. nih.gov
Aryl-NH₂High (Group is stable)The amino group itself does not hydrolyze, but its basicity is environmentally relevant.

Photolytic degradation, or photolysis, is a key abiotic process for the transformation of aromatic compounds in the environment, particularly in sunlit surface waters and on soil surfaces. While direct photolysis studies on this compound are scarce, potential degradation pathways can be proposed based on research on analogous compounds like other chloroanilines and trifluoromethylated aromatics.

The primary mechanisms of photolytic degradation for halogenated anilines involve:

Homolytic Cleavage of the Carbon-Halogen Bond: UV radiation can induce the breaking of the C-Cl bond, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the surrounding medium (e.g., water) to form 4-(trifluoromethoxy)aniline.

Photosubstitution: The chloride atom may be replaced by other nucleophiles present in the water, such as hydroxyl radicals (•OH), to form chlorophenol-like structures.

Transformation of the Amino Group: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro compounds, or polymerization.

Degradation of the Trifluoromethyl Group: Although the trifluoromethyl group is generally robust, photochemical reactions can sometimes lead to defluorination. For instance, irradiation of 3,5-diamino-trifluoromethyl-benzene in aqueous solutions has been shown to result in defluorination, yielding 3,5-diaminobenzoic acid. nih.gov

In photocatalytic systems, such as in the presence of titanium dioxide (TiO₂), the degradation of chloroanilines is significantly enhanced. Studies on 4-chloroaniline (B138754) have identified intermediates such as 4-chlorophenol, aniline (B41778), and 4-aminophenol (B1666318), which are further oxidized to benzoquinone and eventually mineralized to carboxylic acids, chloride ions, and ammonium (B1175870) ions. mdpi.com

Metabolite Identification and Transformation Products

While specific environmental metabolism studies for this compound are limited, insights can be gained from mammalian metabolism studies of similar compounds, which can often predict the initial steps of microbial degradation.

A study on the metabolism of 4-trifluoromethoxyaniline in rats identified the major urinary metabolite as a sulphated, ring-hydroxylated product. nih.gov This suggests that a primary transformation pathway is the enzymatic hydroxylation of the aromatic ring, followed by conjugation (e.g., sulfation or glucosidation). The trifluoromethoxy group was found to be metabolically stable. nih.gov

Based on this and known microbial degradation pathways for chloroanilines, potential environmental transformation products of this compound could include:

Hydroxylated derivatives: Introduction of a hydroxyl group onto the aromatic ring.

Dechlorinated products: Reductive dechlorination to form 4-(trifluoromethoxy)aniline.

N-Acetylated derivatives: Acetylation of the amino group is a common metabolic step.

Oxidation products: The amino group could be oxidized.

Polymerization: Aniline derivatives can undergo oxidative coupling to form polymeric humic-like substances in soil.

Microbial degradation of chloroanilines often proceeds via initial oxidation by dioxygenase enzymes to form catechols, which are then subject to ring cleavage. nih.gov

Potential Transformation ProductFormation PathwaySupporting Evidence (from related compounds)
Hydroxylated this compoundRing hydroxylation (biotic)Metabolism of 4-trifluoromethoxyaniline leads to hydroxylated metabolites. nih.gov
4-(trifluoromethoxy)anilineReductive dechlorination (biotic/abiotic)Dechlorination is a known pathway for chloroaromatic compounds. nih.gov
N-acetyl-3-chloro-4-(trifluoromethoxy)anilineN-acetylation (biotic)Common metabolic pathway for aromatic amines.
Conjugates (e.g., sulfates, glucosides)Phase II metabolism (biotic)Sulphated metabolites are key for 4-trifluoromethoxyaniline. nih.gov

Research on Environmental Safety and Residue Assessment of Derivatives

Derivatives of this compound are used in various industrial applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For example, the related compound 3-Chloro-4-(3-fluorobenzyloxy)aniline (B131394) is an intermediate in the synthesis of herbicides and pesticides. chemimpex.com The use of such derivatives in agriculture implies a potential for their release into the environment, necessitating research into their environmental safety and the development of methods for residue assessment.

Environmental safety and risk assessment for such compounds typically involve evaluating several key parameters:

Persistence: The half-life of the compound in soil, water, and sediment. Halogenated anilines are often persistent in the environment. ekb.eg

Bioaccumulation: The potential for the compound to accumulate in the tissues of living organisms.

Toxicity: The adverse effects on non-target organisms, including aquatic life (fish, invertebrates), soil organisms (earthworms, microbes), and plants.

The assessment integrates these factors to determine the potential risk to ecosystems. mdpi.com Given the toxicity associated with many chlorinated anilines, understanding the residue levels in soil, water, and crops is crucial for ensuring environmental and human safety.

Considerations for Green Chemistry in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. For a compound like this compound, these principles can be applied to its synthesis.

Traditional synthesis routes for related compounds, such as 4-chloro-3-(trifluoromethyl)aniline, often involve nitration using hazardous mixed acids (nitric and sulfuric acid) and reduction steps using iron powder, which generates large amounts of iron sludge waste. google.com Green chemistry approaches seek to improve these processes:

Alternative Reagents: Replacing mixed acids with milder and more selective nitrating systems, such as acetic anhydride (B1165640)/concentrated nitric acid, can reduce risks and by-product formation. google.com

Catalytic Processes: Using catalytic hydrogenation (e.g., with a Pt/C catalyst) for the reduction of the corresponding nitro compound is a cleaner alternative to stoichiometric metal reductants like iron powder. google.comgoogle.com This minimizes waste and often leads to higher yields and purity.

Safer Solvents: Minimizing or replacing toxic organic solvents with greener alternatives or solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By adopting these green chemistry principles, the environmental footprint associated with the production of this compound and its derivatives can be significantly reduced.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

While established methods for the synthesis of substituted anilines exist, future research will focus on creating more efficient, cost-effective, and environmentally benign pathways to 3-Chloro-4-(trifluoromethoxy)aniline and its derivatives. Conventional approaches for related compounds often involve multi-step processes, such as the nitration of a precursor followed by reduction. For instance, the synthesis of 4-chloro-3-trifluoromethyl aniline (B41778) can be achieved by nitrating 1-chloro-2-trifluoromethylbenzene, followed by hydrogenation reduction. google.com Similarly, 3-chloro-4-fluoroaniline (B193440) is commonly prepared by the reduction of 3-chloro-4-fluoronitrobenzene, a reaction that has traditionally used iron powder but can be improved using catalytic hydrogenation with catalysts like Pt/C. google.comnih.gov

Future methodologies are expected to move towards:

Catalytic Systems: Exploring novel catalysts to improve yield and selectivity while reducing waste. For example, replacing traditional iron powder reduction methods with catalytic systems like FeCl3·6H2O/activated carbon/hydrazine (B178648) hydrate (B1144303) can avoid the production of large amounts of iron mud waste. google.com

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Direct Functionalization: Investigating C-H activation and other direct functionalization techniques could provide more atom-economical routes, potentially shortening the synthetic sequence required to produce complex aniline derivatives.

Advanced Trifluoromethoxylation: Research into new reagents and methods for introducing the trifluoromethoxy (OCF3) group is ongoing. While reagents like Togni reagent II have been used for ortho-trifluoromethoxylation of aniline derivatives, developing more versatile and user-friendly methods remains a key challenge. nih.gov

Table 1: Comparison of Synthetic Methods for Related Chloro-Anilines
MethodStarting MaterialReagentsKey FeaturesReference
Catalytic Hydrogenation3-chloro-4-fluoronitrobenzeneH₂, 1% Pt/C catalystHigh efficiency, cleaner process google.com
Iron Powder Reduction3-chloro-4-fluoronitrobenzeneReduced iron powder, ethanol, water, HClTraditional method, generates iron waste google.com
Hydrazine Hydrate Reduction4-nitro-2-trifluoromethyl chlorobenzeneFeCl₃·6H₂O, activated carbon, hydrazine hydrateAvoids iron mud, reduces environmental impact google.com
Three-Step Synthesis1-chloro-2-trifluoromethylbenzene1. Nitration (HNO₃, H₂SO₄) 2. Hydrogenation (H₂, Pd-C) 3. SalificationIndustrial route for a related isomer google.com

Exploration of New Biological Targets and Therapeutic Areas

The this compound scaffold is a key component in various biologically active molecules. Its derivatives are recognized as important intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com Future research will likely expand the scope of biological targets and therapeutic applications.

Kinase Inhibition: Halogenated anilines are crucial components of many kinase inhibitors used in oncology. For example, the related compound 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is an intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor. chemimpex.compharmaffiliates.com Future work could involve incorporating the this compound moiety into new scaffolds to target different kinases implicated in cancer and inflammatory diseases.

Neurodegenerative Diseases: Recent computational studies have shown that derivatives of structurally similar compounds, such as N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, exhibit a high binding affinity for monoamine oxidase-B (MAO-B). asiapharmaceutics.info Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. This suggests that derivatives of this compound could be promising candidates for development as novel anti-Parkinsonian agents. asiapharmaceutics.info

Enzyme Inhibition: The 3-chloro-4-fluorophenyl motif has been identified as a key structural feature for inhibiting tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov By extension, molecules containing the this compound core could be explored as potential agents for treating skin pigmentation disorders.

Antimicrobial Agents: Chloro-aniline derivatives have been studied for their antibacterial properties. globalresearchonline.netpsu.edu The unique electronic properties of the trifluoromethoxy group could be leveraged to design new antimicrobial compounds with novel mechanisms of action or improved efficacy against resistant strains.

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational tools are becoming indispensable in modern drug discovery and materials science. For this compound, these methods can accelerate the design and evaluation of new derivatives.

Molecular Docking: This technique can predict the binding orientation and affinity of a molecule to the active site of a biological target. As seen with related chloro-aniline derivatives, docking studies can identify key interactions and guide the design of more potent inhibitors. asiapharmaceutics.infoglobalresearchonline.netijcce.ac.ir For example, studies on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against MAO-B identified compounds with higher binding affinities than standard inhibitors like selegiline (B1681611) and rasagiline. asiapharmaceutics.info Similar in silico screening of this compound derivatives against various targets could rapidly identify promising therapeutic candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules, prioritizing synthetic efforts on the most promising candidates.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Applying these models to virtual libraries of this compound derivatives can help identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage attrition.

Table 2: Example Binding Energies from Docking Studies of Related Aniline Derivatives
Compound ClassTarget ProteinExample Binding Energy (kcal/mol)Potential ApplicationReference
N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivativesMonoamine Oxidase-B (MAO-B)-8.1 to -9.0Parkinson's Disease asiapharmaceutics.info
Dichloro aniline derivativesBacterial proteins (e.g., DNA gyrase)Not specified, but showed favorable H-bond and hydrophobic interactionsAntibacterial globalresearchonline.net
4-Anilinoquinazoline derivativesEGFR / VEGFR-2-6.39 (EGFR), -8.24 (VEGFR-2)Anticancer ijcce.ac.ir

Sustainable Applications and Environmental Remediation Strategies

The principles of green chemistry are increasingly influencing the chemical industry, aiming to minimize environmental impact. Future research related to this compound will incorporate these principles.

Green Synthesis: As outlined in section 8.1, a primary focus will be on developing synthetic routes that reduce waste, use less hazardous solvents, and operate under milder conditions. researchgate.net The application of biocatalysis, which uses enzymes to perform chemical transformations in aqueous media, represents a significant area of opportunity for producing aniline intermediates more sustainably. mt.com

Biodegradability Studies: Understanding the environmental fate of this compound and its derivatives is crucial. Future research could focus on designing molecules that retain their desired biological activity but are more readily biodegradable, preventing their persistence in the environment.

Process Analytical Technology (PAT): Implementing PAT, which involves real-time monitoring of chemical processes, can lead to a better understanding of reaction kinetics and thermodynamics. This allows for precise control to maximize yield and minimize the formation of by-products and waste, contributing to a greener manufacturing process. mt.com

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by processing vast datasets to identify patterns and make predictions that are beyond human capability.

De Novo Drug Design: AI algorithms can design novel molecules from the ground up, tailored to bind to a specific biological target with high affinity and selectivity. These algorithms could generate new derivatives of this compound with optimized properties for a desired therapeutic area.

Reaction Prediction and Optimization: ML models can be trained on large databases of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. This could be applied to optimize the synthesis of this compound, leading to higher yields and purity.

Predictive Toxicology: AI can be used to build more accurate models for predicting the potential toxicity of new compounds. This would allow for the early deselection of molecules with unfavorable safety profiles, making the research and development process more efficient and ethical.

Q & A

Q. What are the primary synthetic routes for 3-chloro-4-(trifluoromethoxy)aniline, and how do their yields compare?

The compound can be synthesized via two main routes:

  • Route 1 : Reaction of trifluoromethyl trifluorovinyl ether with 2-chloro-4-aminophenol under optimized conditions (specific temperature and solvent) .
  • Route 2 : Direct condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by Fe/NH4Cl reduction (82% overall yield) . Comparative yield analysis shows Route 2 is more industrially viable due to cheaper reagents and scalable conditions.

Q. What analytical methods are recommended for characterizing this compound?

  • TLC : Monitor reaction progress using silica gel plates and a hexane:ethyl acetate (3:1) solvent system .
  • <sup>1</sup>H-NMR : Confirm structure via aromatic proton signals (δ 6.8–7.2 ppm) and trifluoromethoxy group resonance (δ ~4.5 ppm) .
  • Melting Point : Verify purity (reported mp: 29–30°C) .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in electrophilic substitution?

The trifluoromethoxy group is a strong para-directing group, surpassing even amides in directing effects. Nitration of derivatives like N-acetyl-4-(trifluoromethoxy)aniline occurs predominantly at the meta position relative to the amino group (ortho to the trifluoromethoxy group) .

Advanced Research Questions

Q. How can conflicting regioselectivity data in nitration reactions involving this compound be resolved?

Discrepancies arise from substituent electronic effects. For example:

  • In N-acetyl-3-(trifluoromethoxy)aniline, nitration favors the 6-position (para to amino, meta to trifluoromethoxy) with minor 4-position substitution (10%) .
  • Resolution requires computational modeling (DFT) to map electron density distribution and experimental validation via isotopic labeling or kinetic studies.

Q. What strategies optimize the reduction of nitro intermediates during synthesis?

  • Catalytic Hydrogenation : Use Pd/C or Pt/C under H2 atmosphere for cleaner reduction (avoids Fe/NH4Cl byproducts) .
  • Iron-Based Reduction : Fe/NH4Cl in ethanol/water (1:1) at 80°C achieves 82% yield but requires post-reduction purification via column chromatography .

Q. How does structural modification at the aniline moiety affect biological activity in drug development?

  • TAK-285 Derivatives : Substitution with 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline enhances EGFR/HER2 inhibition by improving hydrophobic interactions in the kinase domain .
  • PqsR Inverse Agonists : Incorporating triazole-linked trifluoromethoxy groups increases biofilm penetration in Pseudomonas aeruginosa studies .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Optimize reaction stoichiometry (e.g., K2CO3 excess in condensation steps) to minimize unreacted intermediates .
  • Purification : Replace column chromatography with recrystallization (using ethanol/water) for cost-effective large-scale production .

Methodological Guidance

Q. How to address low yields in Fe/NH4Cl-mediated reductions?

  • Parameter Optimization : Increase reaction temperature to 90°C and extend duration to 6 hours.
  • Additive Screening : Introduce NH4Cl in a stepwise manner to prevent Fe<sup>0</sup> passivation .

Q. What spectroscopic techniques resolve overlapping signals in <sup>19</sup>F-NMR analysis?

  • Decoupling Experiments : Suppress <sup>1</sup>H-<sup>19</sup>F coupling for clearer trifluoromethoxy group identification.
  • High-Field NMR (500 MHz+) : Enhances resolution of aromatic fluorine environments .

Q. How to validate the para-directing effect of the trifluoromethoxy group experimentally?

  • Competitive Nitration : Compare product distributions in a mixture of trifluoromethoxy- and methoxy-substituted anilines.
  • Isotopic Labeling : Use <sup>15</sup>N-labeled aniline derivatives to track substituent effects on reaction pathways .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Discrepancies (e.g., 29–30°C vs. 89.5°C) arise from:

  • Purity Differences : Low purity (e.g., 95% vs. 98%) due to residual solvents or byproducts .
  • Polymorphism : Crystallization conditions (solvent, cooling rate) may produce distinct crystal forms.

Q. How to reconcile conflicting bioactivity data in antimicrobial studies?

  • Strain-Specific Activity : Test against standardized strains (e.g., P. aeruginosa PAO1) under controlled biofilm vs. planktonic conditions .
  • Solubility Adjustments : Use DMSO co-solvents (≤1% v/v) to ensure compound dissolution without cytotoxicity .

Safety and Handling

Q. What PPE is required for safe handling of this compound?

  • Respiratory Protection : NIOSH-approved N95 masks due to potential dust inhalation.
  • Gloves : Nitrile gloves (0.11 mm thickness) resistant to aromatic amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.